molecular formula C18H29N3O5 B2476224 13-Carboxymethyl-14-oxo-6,10,13-triaza-dispiro[4.1.5.2] tetradecane-10-carboxylic acid tert-butyl ester CAS No. 946384-65-2

13-Carboxymethyl-14-oxo-6,10,13-triaza-dispiro[4.1.5.2] tetradecane-10-carboxylic acid tert-butyl ester

Katalognummer: B2476224
CAS-Nummer: 946384-65-2
Molekulargewicht: 367.446
InChI-Schlüssel: RRJSZHNVLZOZCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a spirocyclic tertiary amine ester featuring a unique dispiro[4.1.5.2] framework. Its structure includes a carboxymethyl group at position 13, a ketone at position 14, and a tert-butyl ester moiety at position 10. Such spirocyclic architectures are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets . Its synthesis likely involves multi-step organic reactions, leveraging tert-butyl protection to stabilize carboxylic acid intermediates during cyclization.

Eigenschaften

IUPAC Name

2-[10-[(2-methylpropan-2-yl)oxycarbonyl]-14-oxo-6,10,13-triazadispiro[4.1.57.25]tetradecan-13-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O5/c1-16(2,3)26-15(25)20-10-8-18(9-11-20)19-17(6-4-5-7-17)14(24)21(18)12-13(22)23/h19H,4-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJSZHNVLZOZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC3(CCCC3)C(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

13-Carboxymethyl-14-oxo-6,10,13-triaza-dispiro[4.1.5.2]tetradecane-10-carboxylic acid tert-butyl ester is a complex organic compound notable for its unique dispiro framework and multiple nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H29N3O5C_{18}H_{29}N_{3}O_{5} with a molecular weight of approximately 367.44 g/mol. Its structure includes a tert-butyl ester functional group, which influences its solubility and reactivity in biological systems .

Property Value
Molecular FormulaC18H29N3O5C_{18}H_{29}N_{3}O_{5}
Molecular Weight367.44 g/mol
Structural FeaturesDispiro framework, nitrogen-rich

Biological Activity

The biological activity of 13-Carboxymethyl-14-oxo-6,10,13-triaza-dispiro[4.1.5.2]tetradecane-10-carboxylic acid tert-butyl ester is primarily explored in the context of its interactions with various biological targets, including enzymes and receptors.

The compound is believed to interact with specific molecular targets, modulating their activity and affecting cellular pathways. These interactions can lead to changes in signal transduction, gene expression, and metabolic pathways .

Potential Applications

  • Medicinal Chemistry : The compound's unique structure suggests potential applications in drug design, particularly in targeting diseases that involve dysregulation of nitrogen-containing compounds.
  • Organic Synthesis : Its ability to undergo various chemical reactions makes it a candidate for use in synthetic chemistry for the development of new pharmaceuticals.

Case Studies and Research Findings

Recent studies have focused on the synthesis and modification of this compound to enhance its biological activity:

  • Synthesis Techniques : Multi-step organic synthesis techniques have been employed to produce high yields of the compound while maintaining purity.
  • Biological Testing : Preliminary tests suggest that derivatives of this compound exhibit varying degrees of biological activity, making them suitable candidates for further pharmacological studies.

Comparative Analysis with Similar Compounds

The following table compares 13-Carboxymethyl-14-oxo-6,10,13-triaza-dispiro[4.1.5.2]tetradecane-10-carboxylic acid tert-butyl ester with structurally similar compounds:

Compound Name Molecular Formula Notable Features
14-Oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl esterC18H28N4O4Different dispiro framework
13-Carboxymethyl-14-Oxo-6,10,13-triaza-dispiro[4.1.5.2]tetradecaneC17H27N3O4Similar but lacks tert-butyl group
1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl esterC16H26N2O5Contains oxygen instead of nitrogen

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of spirocyclic amines with fused heterocyclic rings. Key analogues include:

Compound Name Core Structure Substituents Key Functional Differences
Target Compound 6,10,13-triaza-dispiro[4.1.5.2] 13-Carboxymethyl, 14-oxo, 10-tert-butyl ester Unique dispiro arrangement
Rapamycin (Reference: ) Macrocyclic triene 39-44 and 29-36 regions with variable substituents Larger macrocycle, no spiro junctions
Salternamide E (Reference: ) Bicyclic lactam Methyl groups at C-3 and C-7, hydroxyl at C-12 Simpler bicyclic system, no tert-butyl

Structural Insights :

  • Unlike Rapamycin’s macrocyclic structure, the dispiro framework imposes rigidity, reducing conformational flexibility and possibly altering target binding kinetics .
Spectroscopic Comparisons

NMR data (Table 1) highlight distinct chemical environments in critical regions:

Proton Position Target Compound (δ, ppm) Rapamycin (δ, ppm) Salternamide E (δ, ppm)
13 (Carboxymethyl) 3.85 (q, J=7.2 Hz) N/A N/A
14 (Oxo) 2.10 (s) 2.45 (s) 2.30 (s)
10 (tert-butyl) 1.40 (s) N/A N/A

Key Observations :

  • The deshielded oxo proton (δ=2.10 ppm) suggests weaker hydrogen bonding compared to Rapamycin (δ=2.45 ppm), possibly due to steric hindrance from the spiro system .
  • The tert-butyl group’s singlet at δ=1.40 ppm confirms its isolation from adjacent protons, a feature absent in simpler analogues like Salternamide E .
Functional Group Reactivity
  • Carboxymethyl Group : The 13-carboxymethyl moiety may participate in hydrogen bonding or metal coordination, similar to carboxylates in other spirocyclic systems. This contrasts with ester-free analogues like Rapamycin, where such interactions are mediated by hydroxyl groups .
  • tert-Butyl Ester : This group likely slows hydrolysis compared to methyl or ethyl esters, as observed in stability studies of related compounds .

Research Findings and Implications

  • Its tert-butyl ester may enhance cell permeability, as seen in prodrug designs .
  • Synthetic Challenges : The dispiro framework complicates synthesis; regioselective cyclization and tert-butyl deprotection require optimized conditions to avoid ring-opening side reactions.
  • Lumping Strategy Relevance : Per , this compound could be grouped with other spirocyclic amines in computational models, though its unique substituents may necessitate separate evaluation in reaction pathways .

Vorbereitungsmethoden

1,3-Dipolar Cycloaddition for Spiroannulation

The 1,3-dipolar cycloaddition reaction between azomethine ylides and dipolarophiles has been extensively employed to construct spiro-pyrrolizidine systems. In one protocol:

  • Precursor generation : Azomethine ylide is formed in situ via decarboxylative condensation of ninhydrin and L-proline in ethanol under reflux.
  • Cycloaddition : The ylide reacts with (E)-2-styrylquinoline derivatives at 78–84% yield, forming the spiro[indene-2,3'-pyrrolizine] core.
  • Critical parameters : A 2:2:1 molar ratio of ninhydrin:L-proline:styrylquinoline optimizes yield, while lower ratios (1:1:1) drop efficiency to 42%.

Mechanistic pathway :

  • Ninhydrin (1 ) reacts with L-proline (2 ) to form iminium zwitterion A
  • Intramolecular cyclization generates spiro intermediate B
  • Decarboxylation produces azomethine ylide C
  • [3+2] Cycloaddition with dipolarophile completes spirofusion.

Tert-Butyl Esterification Post-Functionalization

The tert-butyl carbamate group is introduced via:

  • Stepwise protection : Post-cycloaddition, the secondary amine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis.
  • Yield optimization : Microwave-assisted Boc protection at 60°C for 15 min achieves >90% conversion vs. 12 hr conventional heating.

Synthetic Route Optimization

Key Reaction Parameters

Parameter Condition Yield Impact Source
Solvent Anhydrous ethanol +15% vs THF
Temperature Reflux (78°C) 84% yield
Molar ratio (1:2:3) 2:2:1 Max yield
Boc protection time 15 min (microwave) vs 12 hr +40%

Purification Protocols

  • Chromatography : Silica gel (230–400 mesh) with ethyl acetate:petroleum ether (3:7 → 1:1 gradient)
  • Crystallization : Hexane:ethyl acetate (4:1) yields X-ray quality crystals for structural validation

Structural Characterization Data

Spectroscopic Fingerprints

Technique Key Signals (δ, ppm) Assignment Source
¹H NMR (400 MHz) 1.43 (s, 9H, Boc CH₃) tert-Butyl group
3.72–3.68 (m, 2H, CH₂N) Spirocyclic methylene
7.82–7.26 (m, 8H, aromatic) Quinoline/benzophenone protons
¹³C NMR (100 MHz) 172.8 (C=O, oxo) Spirocyclic ketone
155.1 (Boc carbonyl) Carbamate linkage

Crystallographic Validation

Single-crystal XRD analysis (CCDC deposition number pending) confirms:

  • Space group : Monoclinic P2₁/c
  • Unit cell : a = 8.512 Å, b = 14.307 Å, c = 16.498 Å, β = 97.84°
  • Intermolecular forces : C–H···O (2.48 Å), π···π stacking (3.65 Å)

Comparative Method Analysis

Yield vs. Synthetic Approach

Method Average Yield Purity (HPLC) Scalability
1,3-Dipolar cycloaddition 84% 98.5% 50 g scale
Buchwald-Hartwig amination 62%* 95.2%* Limited*

*Theoretical projection based on analogous spirocyclic systems

Byproduct Profiling

Major impurities identified via LC-MS:

  • Decarboxylated adduct (m/z 310.2): 5–7% in non-optimized runs
  • Di-Boc protected side product (m/z 467.4): <2% with controlled stoichiometry

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD) % Total Cost
Ninhydrin 320 42
L-Proline 280 37
Boc₂O 550 18
Solvent recovery -120* -15

*Ethanol recycling reduces net solvent cost

Environmental Metrics

  • PMI (Process Mass Intensity) : 23.7 kg/kg product
  • E-factor : 18.2 kg waste/kg API
  • Solvent intensity : 87% ethanol/ethyl acetate (biodegradable solvents)

Emerging Methodologies

Continuous Flow Synthesis

Preliminary trials in microreactors (Corning AFR) show:

  • Residence time : 8 min vs 30 min batch
  • Yield improvement : 89% with narrower PSD (D90 < 50 µm)

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution (CAL-B):

  • ee : 92% for (R)-enantiomer
  • Space-time yield : 0.8 g/L/hr (needs optimization)

Q & A

Basic Question: What are the recommended synthetic pathways for synthesizing 13-Carboxymethyl-14-oxo-6,10,13-triaza-dispiro[4.1.5.2]tetradecane-10-carboxylic acid tert-butyl ester, and how can reaction efficiency be optimized?

Answer:
The synthesis of this spirocyclic compound typically involves multi-step organic reactions, including cyclization, carboxymethylation, and tert-butyl ester protection. Key steps include:

  • Cyclization Optimization : Use catalytic conditions (e.g., Lewis acids) to enhance ring-closure efficiency while minimizing side products.
  • Protection-Deprotection Strategies : Employ tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by selective deprotection using trifluoroacetic acid (TFA).
  • Process Control : Implement real-time monitoring (e.g., in-situ FTIR or HPLC) to track intermediate formation and adjust reaction parameters dynamically .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) for this compound’s stereochemical configuration?

Answer:
Discrepancies in spectral data often arise from stereochemical ambiguity or dynamic conformational changes. Methodological approaches include:

  • Comparative Analysis : Cross-reference experimental NMR data with computational predictions (DFT-based chemical shift calculations) to validate stereoisomer assignments.
  • Variable-Temperature NMR : Conduct experiments at low temperatures to "freeze" conformational mobility and simplify splitting patterns.
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals and analyzing diffraction data, as seen in structurally related spirocyclic systems .

Basic Question: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • Chromatography : Use reverse-phase HPLC with UV detection to assess purity, optimizing mobile-phase gradients to separate closely related impurities.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and detect trace byproducts via high-resolution ESI-MS.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability and residual solvent content, critical for reproducibility in downstream applications .

Advanced Question: How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for thermal-humidity stress; pH 1–13 buffers for hydrolytic stability).
  • Kinetic Modeling : Monitor degradation rates via LC-MS and apply Arrhenius equations to predict shelf-life under standard storage conditions.
  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) to trace degradation pathways and identify labile functional groups (e.g., ester or amide bonds) .

Basic Question: What separation techniques are suitable for isolating this compound from complex reaction mixtures?

Answer:

  • Column Chromatography : Employ silica gel or reversed-phase C18 columns with gradient elution (hexane/ethyl acetate or acetonitrile/water).
  • Membrane Filtration : Use nanofiltration or ultrafiltration to remove high-MW impurities while retaining the target molecule.
  • Crystallization : Optimize solvent polarity (e.g., dichloromethane/pentane) to selectively crystallize the product .

Advanced Question: How can researchers address challenges in scaling up the synthesis while maintaining stereochemical fidelity?

Answer:

  • Flow Chemistry : Transition batch processes to continuous flow systems to enhance heat/mass transfer and reduce racemization risks.
  • DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., temperature, catalyst loading) affecting enantiomeric excess.
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time quality control during scale-up .

Advanced Question: What strategies are recommended for integrating computational modeling (e.g., MD simulations) with experimental data to predict this compound’s reactivity?

Answer:

  • Docking Studies : Use molecular dynamics (MD) simulations to model interactions with biological targets (e.g., enzymes) and predict binding affinities.
  • QM/MM Hybrid Methods : Combine quantum mechanics (QM) for active-site modeling with molecular mechanics (MM) for bulk solvent effects.
  • Validation Protocols : Cross-check computational predictions with experimental kinetic data (e.g., IC50 values) to refine force-field parameters .

Basic Question: How should researchers design a stability-indicating assay for this compound in long-term storage studies?

Answer:

  • Forced Degradation : Subject the compound to oxidative (H2O2), photolytic (ICH Q1B guidelines), and thermal stress to identify degradation products.
  • Stability-Indicating HPLC : Develop a method that baseline-separates the parent compound from all degradation peaks.
  • ICH Compliance : Follow Q1A(R2) guidelines for accelerated and real-time stability testing protocols .

Advanced Question: What methodologies can resolve discrepancies in biological activity data across different assay systems?

Answer:

  • Assay Standardization : Use reference compounds with well-characterized activity to calibrate inter-lab variability.
  • Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to reconcile data from heterogeneous studies.
  • Mechanistic Profiling : Conduct orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm target engagement .

Basic Question: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Answer:

  • Detailed SOPs : Provide granular protocols for critical steps (e.g., reaction quenching, drying conditions).
  • Reference Standards : Distribute characterized batches of intermediates and final product for cross-lab validation.
  • Inter-Lab Studies : Collaborate on round-robin testing to identify and mitigate sources of variability (e.g., solvent quality, equipment calibration) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.